molecular formula C13H16N4O3S2 B2840990 (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 1206995-54-1

(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No.: B2840990
CAS No.: 1206995-54-1
M. Wt: 340.42
InChI Key: NGFRHFQFEHMPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. While specific synthesis methods for this exact compound are not available in the literature, similar compounds have been synthesized through various methods .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The pyrrole and thiazole rings are aromatic, meaning they have a cyclic cloud of delocalized electrons, which can impact the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the compound’s polarity would be influenced by the polar sulfonyl group and the aromatic rings .

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Research involving structurally similar compounds has focused on understanding their molecular interactions and developing pharmacophore models. For instance, studies on cannabinoid receptor antagonists like SR141716 have employed molecular orbital methods and conformational analysis to identify key conformations influencing receptor binding. These findings have significant implications for drug design, allowing for the development of new therapeutics with targeted receptor interactions (Shim et al., 2002).

Heterocyclic Core and Histamine Receptor Antagonists

Another area of interest is the use of heterocyclic cores in medicinal chemistry. For example, compounds with hetero-aromatic linkers, such as pyridine, pyrazine, and thiazole, have been synthesized and screened for affinity at human histamine H(3) receptors. This research avenue highlights the therapeutic potential of such compounds in treating neurological disorders and enhancing central nervous system drug discovery (Swanson et al., 2009).

Antimicrobial Activity

Compounds with thiazole and pyridine structures have been synthesized and tested for their in vitro antimicrobial activity. The diversity in the antimicrobial efficacy of these compounds against various bacterial and fungal strains underscores their potential in developing new antimicrobial agents. This research is crucial in addressing the growing concern over antibiotic resistance and the need for novel antimicrobial compounds (Patel et al., 2011).

Synthesis and Biological Activities

The synthesis and evaluation of novel compounds containing arylthio/sulfinyl/sulfonyl groups have demonstrated promising herbicidal and insecticidal activities. These studies contribute to the development of new agrochemicals, highlighting the versatility of such compounds in both pharmaceutical and agricultural applications (Wang et al., 2015).

Anti-mycobacterial Chemotypes

Research has identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new chemotypes with anti-mycobacterial potential. The synthesis and evaluation of these compounds against Mycobacterium tuberculosis have opened new avenues for tuberculosis treatment, especially in the context of drug-resistant strains (Pancholia et al., 2016).

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S2/c1-22(19,20)17-8-6-15(7-9-17)12(18)11-10-21-13(14-11)16-4-2-3-5-16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFRHFQFEHMPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.